Salor-int l217905-1ea
Description
Nomenclature and Chemical Identification
Systematic IUPAC Name
The systematic IUPAC name for Salor-int l217905-1ea is 8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione . This name reflects its purine core structure substituted with imidazole and methylpropenyl groups at specific positions.
Synonyms and Registry Numbers
This compound is recognized by multiple synonyms, including:
Its primary registry numbers are:
Molecular Formula and Weight
The molecular formula is C₁₆H₂₁N₇O₂ , with a molecular weight of 343.38 g/mol . Table 1 summarizes key molecular identifiers.
Table 1: Molecular Identification of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₇O₂ |
| Molecular Weight | 343.38 g/mol |
| CAS Number | 476482-25-4 |
| XLogP3 | 1.1 |
Structural Analysis
2D and 3D Molecular Structure
The compound features a purine backbone (a bicyclic aromatic system) with the following substituents:
- A 3-imidazol-1-ylpropylamino group at position 8.
- A methyl group at position 3.
- A 2-methylprop-2-enyl group at position 7.
The 2D structure is represented by the SMILES notation:CC(=C)CN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C.
3D conformational analysis reveals flexibility in the propylamino and methylpropenyl side chains, which may influence its molecular interactions.
Key Functional Groups and Stereochemistry
Physico-Chemical Properties
Solubility and Stability
While experimental solubility data are limited, computed properties suggest:
Spectroscopic Characteristics
- UV-Vis : Expected absorption maxima near 260–270 nm due to the purine moiety.
- Mass Spectrometry : A monoisotopic mass of 343.17567294 Da aligns with its molecular formula.
Table 2: Computed Physico-Chemical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 97.1 Ų |
Properties
IUPAC Name |
8-(3-imidazol-1-ylpropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-11(2)9-23-12-13(21(3)16(25)20-14(12)24)19-15(23)18-5-4-7-22-8-6-17-10-22/h6,8,10H,1,4-5,7,9H2,2-3H3,(H,18,19)(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOPOJIKSYTPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NCCCN3C=CN=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes and reaction conditions for Salor-int l217905-1ea are detailed in chemical literature. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by specific reaction conditions to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes.
Chemical Reactions Analysis
Types of Reactions: Salor-int l217905-1ea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Scientific Research Applications
Salor-int l217905-1ea has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, the compound is used to investigate biological pathways and potential therapeutic targets. Additionally, it has applications in industry for developing new materials and chemical processes .
Mechanism of Action
The mechanism of action of Salor-int l217905-1ea involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists multiple compounds structurally or functionally related to SALOR-INT L247537-1EA. Below is a comparative analysis based on available
Table 1: Physicochemical and Functional Comparison
Key Findings:
Structural Complexity: SALOR-INT L247537-1EA exhibits higher molecular weight (472.62 g/mol) and complexity compared to smaller analogs like 3-Hydroxyazetidine Hydrochloride (121.56 g/mol). In contrast, 4-Bromomethyltetrahydropyran’s bromoalkyl group makes it reactive in alkylation reactions, but its lower molecular weight limits thermal stability .
Functional Group Diversity: Compounds like 4-Piperidinopiperidine prioritize nitrogen-rich bicyclic structures, enhancing their utility in coordination chemistry or as ligands. SALOR-INT L247537-1EA’s sulfonyl groups may improve solubility in polar solvents compared to purely hydrocarbon-based analogs .
Thermal Stability: The high boiling point of SALOR-INT L247537-1EA (515.4°C) indicates suitability for high-temperature processes, whereas Schiff base derivatives (e.g., 4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1-(2H)-naphthalenone) may decompose under similar conditions due to weaker imine bonds .
Research Implications and Limitations
- Data Gaps : Detailed properties (e.g., solubility, reactivity) for most analogs are absent in the evidence, limiting direct performance comparisons.
- Safety Profiles: While SALOR-INT compounds are non-medical, analogs like 2-Amino-3,5-dibromobenzaldehyde (ADBA) may pose handling risks due to bromine content, necessitating further toxicity studies .
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